Cks 17

Immunosuppression Monocyte Tumor Immunology

CKS-17 is the definitive tool for modeling the immunosuppressive activity of the retroviral envelope protein p15E. Its activity is exquisitely sequence-dependent; analogs or truncated fragments fail to replicate its unique signaling signature. For in vivo studies and PKC inhibition (IC50 ~3 μM), the BSA/HSA conjugate is essential. Choose this reference-standard peptide for reproducible results in Th1/Th2 balance and cAMP-dependent immunosuppressive signaling research.

Molecular Formula C87H148N26O24
Molecular Weight 1942.3 g/mol
CAS No. 99273-04-8
Cat. No. B1602720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCks 17
CAS99273-04-8
SynonymsCKS 17
CKS-17
CKS-17 peptide
Molecular FormulaC87H148N26O24
Molecular Weight1942.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C87H148N26O24/c1-44(2)32-51(89)72(123)103-56(25-27-65(90)114)77(128)112-62(39-66(91)115)83(134)106-54(24-19-31-97-87(94)95)76(127)104-52(23-18-30-96-86(92)93)73(124)100-43-69(118)101-57(33-45(3)4)78(129)113-63(40-71(121)122)84(135)110-59(35-47(7)8)80(131)108-60(36-48(9)10)81(132)111-61(38-50-20-14-13-15-21-50)82(133)109-58(34-46(5)6)79(130)105-53(22-16-17-29-88)75(126)107-55(26-28-70(119)120)74(125)99-41-67(116)98-42-68(117)102-64(85(136)137)37-49(11)12/h13-15,20-21,44-49,51-64H,16-19,22-43,88-89H2,1-12H3,(H2,90,114)(H2,91,115)(H,98,116)(H,99,125)(H,100,124)(H,101,118)(H,102,117)(H,103,123)(H,104,127)(H,105,130)(H,106,134)(H,107,126)(H,108,131)(H,109,133)(H,110,135)(H,111,132)(H,112,128)(H,113,129)(H,119,120)(H,121,122)(H,136,137)(H4,92,93,96)(H4,94,95,97)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1
InChIKeyRESSROXEVCGJLA-DFNTYYFDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CKS-17 (99273-04-8): A Synthetic Retroviral Envelope Peptide for Immunosuppression Research and Procurement


CKS-17 (CAS 99273-04-8) is a synthetic heptadecapeptide (sequence: LQNRRGLDLLFLKEGGL) homologous to a highly conserved region within the transmembrane envelope proteins of diverse animal and human retroviruses, including HTLV-I, HTLV-II, HIV (HTLV-III), and endogenous C-type retroviral DNA [1]. It functions as a potent immunomodulatory epitope, exhibiting suppressive activity across numerous immune functions in both in vitro and in vivo models [2]. The peptide is characterized by a molecular weight of 1942.3 Da and the molecular formula C87H148N26O24 . For research use, it is typically available as a lyophilized powder with purity ≥95%, soluble in water, and requires storage at -20°C .

Why Generic Substitution of CKS-17 (99273-04-8) is Scientifically Unjustified


CKS-17's immunosuppressive activity is exquisitely dependent on its precise amino acid sequence and often requires specific structural modifications (e.g., dimerization) or carrier conjugation (e.g., to BSA or HSA) to manifest full biological potency in vivo [1][2]. Closely related analogs, including peptides with partial sequence homology (e.g., CS-2) or truncated fragments (e.g., hexapeptide LDLLFL), exhibit either a complete loss of activity, altered potency, or a different mechanistic profile [3][4]. Therefore, substituting CKS-17 with a seemingly similar in-class peptide cannot replicate the specific, well-characterized immunosuppressive phenotype and signaling signature required for reproducible research outcomes.

Quantitative Evidence for Selecting CKS-17 (99273-04-8) Over Structural Analogs


Specific Inhibition of Monocyte-Mediated Tumor Cell Killing: CKS-17 vs. CS-2

CKS-17 at 10 μM inhibited monocyte-mediated lysis of A375 tumor cells from 79% (control) to 19%, whereas the partially homologous peptide CS-2 completely failed to block this killing function [1]. This direct head-to-head comparison demonstrates that the full, specific immunosuppressive activity is not shared by structurally similar analogs.

Immunosuppression Monocyte Tumor Immunology

Structural Requirement for Dimerization: Monomeric vs. Dimeric CKS-17 in Immune Signaling

A review of the primary literature confirms that the dimeric form of CKS-17, but not the monomer, is required to confer the full biological activities, including the upregulation of IL-10 mRNA and the specific pattern of ERK1/2 activation [1]. This class-level inference is critical for experimental design: procurement of the monomer alone will not recapitulate the key signaling outcomes reported in foundational studies.

Peptide Dimerization Signal Transduction Cytokine Modulation

Carrier Conjugation is a Prerequisite for In Vivo Immunosuppression

In a murine model of delayed-type hypersensitivity (DTH), CKS-17 conjugated to a carrier protein (CKS-17-BSA) inhibited DTH reactions to sheep erythrocytes in a dose-dependent manner, whereas unconjugated CKS-17 had almost no effect and control peptide conjugates were also inactive [1]. This direct comparison highlights the absolute necessity of carrier conjugation for in vivo immunosuppressive function.

In Vivo Conjugation Delayed-Type Hypersensitivity

Sequence Specificity for cAMP Elevation: CKS-17 vs. Reverse Sequence Control

CKS-17 induces a dramatic, dose-dependent rise in intracellular cAMP levels in human monocytes and PBMCs, a key mechanism for its Th1-suppressive activity. In stark contrast, a peptide corresponding to the reverse sequence of CKS-17 has absolutely no effect on cAMP levels [1]. This direct comparison confirms the stringent sequence requirement for this specific biochemical outcome.

cAMP Second Messenger Signal Transduction

Potent PKC Inhibition by CKS-17-HSA Conjugate (IC50 ~3 μM)

CKS-17 conjugated to human serum albumin (CKS-17-HSA) directly inhibits protein kinase C (PKC) activity in a dose-dependent manner with an IC50 of approximately 3 μM, achieving >95% inhibition at 15 μM [1]. This inhibition is specific to PKC, as CKS-17-HSA does not inhibit cAMP-dependent protein kinase (PKA) [1]. This class-level evidence (conjugated vs. unconjugated, and target specificity) defines a unique biochemical tool.

Protein Kinase C Enzyme Inhibition Lymphocyte Proliferation

Distinct Cytokine Modulation: CKS-17 Shifts Th1/Th2 Balance

CKS-17 exhibits a specific and reproducible pattern of cytokine modulation, suppressing Th1-related cytokines (IL-12, IL-2, IFN-γ, TNF-α) while simultaneously upregulating the Th2-related cytokine IL-10 [1]. A reverse sequence peptide control shows no such action [1]. This distinct profile is not a generic immunosuppressive feature and is central to CKS-17's defined mechanism of action.

Cytokine Th1/Th2 Immunomodulation

Evidence-Based Research Applications for CKS-17 (99273-04-8) Procurement


Investigating Retroviral Immunosuppressive Mechanisms and IL-1 Inactivation

CKS-17 is the definitive tool for modeling the immunosuppressive activity of the highly conserved retroviral envelope protein p15E. Its ability to potently block monocyte-mediated killing and inactivate IL-1 [1] makes it essential for studying viral immune evasion strategies and the specific role of this conserved domain in retroviral pathogenesis.

Dissecting Th1/Th2 Polarization and cAMP-Mediated Immunoregulation

Due to its well-defined and robust ability to suppress Th1 cytokines (IL-12, IL-2, IFN-γ) while enhancing IL-10 and elevating intracellular cAMP [2][3], CKS-17 is uniquely suited for experiments designed to probe the molecular switches governing Th1/Th2 balance and cAMP-dependent immunosuppressive signaling pathways.

Studies on Protein Kinase C (PKC) Inhibition and Signal Transduction

The CKS-17-HSA conjugate serves as a potent and selective inhibitor of PKC (IC50 ~3 μM) with no activity against PKA [4]. This makes it a valuable research reagent for dissecting PKC-dependent signaling cascades in lymphocyte activation and other cellular processes, offering a defined, peptide-based alternative to small-molecule PKC inhibitors.

In Vivo Models of Tumor-Mediated Immunosuppression and Immunogenicity

CKS-17 conjugated to a carrier protein (e.g., CKS-17-BSA) is the appropriate form for in vivo studies, as unconjugated peptide is ineffective [5]. It is used to mimic the immunosuppressive effects of tumor-derived products and to study immunization strategies against retrovirus-associated immunosuppression, providing a direct link between a defined peptide sequence and a complex in vivo phenotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cks 17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.